molecular formula C15H15N3 B170800 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine CAS No. 14624-97-6

1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine

Cat. No.: B170800
CAS No.: 14624-97-6
M. Wt: 237.3 g/mol
InChI Key: CNNHMFSRMLZBIE-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-1,3-benzimidazol-5-amine is a benzimidazole derivative characterized by a benzyl group at the N1 position, a methyl group at C2, and an amine substituent at C5 of the benzimidazole core.

Properties

IUPAC Name

1-benzyl-2-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNHMFSRMLZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359477
Record name 1-Benzyl-2-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14624-97-6
Record name 1-Benzyl-2-methyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Benzyl-2-methyl-1H-1,3-benzimidazol-5-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazoles have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. This article provides a detailed overview of the biological activity of this compound, summarizing recent findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole ring with a benzyl group and a methyl substituent. This structural configuration is critical in determining its biological activity.

Benzimidazole derivatives, including this compound, interact with various biological targets:

Target Interactions:

  • Enzyme Inhibition: Many benzimidazole derivatives inhibit enzymes involved in critical biological processes. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation .
  • Binding to Nucleic Acids: The structural similarity of benzimidazoles to nucleotides allows them to bind to DNA and RNA, potentially disrupting replication and transcription processes .

Biochemical Pathways:
The compound may affect multiple pathways due to its ability to inhibit key enzymes and interact with nucleic acids. This broad-spectrum activity suggests potential applications in treating various diseases.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Fungal strainsMIC values ranging from 25–62.5 µg/ml

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human tumor cell lines:

Cell Line GI50 Value (μM) Reference
MDA-MB-231 (breast cancer)5.2
Various human tumor linesBroad spectrum observed

In vitro studies indicate that it may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

Study on Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including this compound. The results showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with comparisons made to standard antibiotics like ampicillin .

Study on Anticancer Properties

Research published in 2023 reported the synthesis of benzimidazole derivatives that exhibited significant cytotoxic effects on cancer cell lines. The study highlighted that compounds similar to this compound could effectively inhibit tumor growth through mechanisms involving DNA interaction and enzyme inhibition .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine
  • Molecular Formula : C15H15N3
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 14624-97-6

The structure of this compound features a benzimidazole ring with a benzyl group and a methyl substituent, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains and fungi.

MicroorganismActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Fungal strainsMIC values: 25–62.5 µg/ml

This compound has shown effectiveness comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties across several human tumor cell lines:

Cell LineGI50 Value (μM)Reference
MDA-MB-231 (breast cancer)5.2
Various human tumor linesBroad spectrum observed

In vitro studies indicate that it may induce apoptosis through the generation of reactive oxygen species and subsequent DNA damage, highlighting its potential in cancer therapy.

Study on Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives, including this compound. The results showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with comparisons made to standard antibiotics like ampicillin.

Study on Anticancer Properties

Research published in 2023 reported the synthesis of benzimidazole derivatives that exhibited significant cytotoxic effects on cancer cell lines. The study highlighted that compounds similar to this compound could effectively inhibit tumor growth through mechanisms involving DNA interaction and enzyme inhibition.

Chemical Reactions Analysis

Acylation and Amide Formation

The aromatic amine group at position 5 undergoes nucleophilic acylation under mild conditions.

Reaction TypeReagents/ConditionsProductYieldReference
AcetylationAcetic anhydride, pyridine, 25°C, 12 h1-benzyl-2-methyl-1H-benzimidazol-5-acetamide82%
SulfonylationTosyl chloride, DCM, 0°C → RT, 6 h1-benzyl-2-methyl-1H-benzimidazol-5-tosylamide75%

Key Findings :

  • Acylation enhances solubility in polar aprotic solvents (e.g., DMSO) due to increased hydrogen-bonding capacity .

  • Tosyl derivatives are intermediates for further functionalization in drug-discovery pipelines .

Alkylation and Quaternary Salt Formation

The benzimidazole nitrogen (N1) participates in alkylation, forming stable quaternary salts.

Reaction TypeReagents/ConditionsProductYieldReference
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C, 8 h1,3-dibenzyl-2-methyl-1H-benzimidazol-5-amine68%
Quaternary salt formationα-Bromoacetamide, CH₃CN, 60°C, 24 h1-benzyl-2-methyl-3-(acetamide-methyl)-1H-benzimidazol-5-amine bromide85%

Key Findings :

  • Quaternary salts exhibit improved α-glucosidase inhibitory activity compared to the parent compound .

  • Steric hindrance from the 2-methyl group slows N3 alkylation kinetics .

Oxidation Reactions

The methyl group at position 2 is susceptible to controlled oxidation.

Reaction TypeReagents/ConditionsProductYieldReference
Side-chain oxidationKMnO₄, H₂SO₄, 70°C, 4 h1-benzyl-2-carboxy-1H-benzimidazol-5-amine58%

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates, confirmed by ESR studies.

  • Over-oxidation to CO₂ is minimized at pH 2–3 .

Coupling and Cyclization Reactions

The amine group enables participation in palladium-catalyzed cross-coupling and cyclization.

Reaction TypeReagents/ConditionsProductYieldReference
Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 18 h1-benzyl-2-methyl-5-(4-methoxyphenylamino)-1H-benzimidazole73%
Cyclization with aldehydesCuCl, TMEDA, DMSO, 120°C, 12 hBenzimidazo[1,2-a]quinoline derivatives65%

Key Findings :

  • Microwave-assisted cyclization reduces reaction time by 40% compared to conventional heating .

  • Electron-donating substituents on coupling partners increase yields due to enhanced nucleophilicity .

Substitution Reactions

Electrophilic aromatic substitution occurs at the 4- and 6-positions of the benzimidazole ring.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 2 h1-benzyl-2-methyl-5-amino-4-nitro-1H-benzimidazole47%
HalogenationNBS, AIBN, CCl₄, reflux, 6 h1-benzyl-2-methyl-5-amino-6-bromo-1H-benzimidazole63%

Regioselectivity :

  • Nitration favors the 4-position due to ortho/para-directing effects of the amine.

  • Bromination at the 6-position is driven by steric shielding from the 2-methyl group .

Complexation with Metals

The amine and benzimidazole nitrogen atoms act as ligands for transition metals.

Metal IonConditionsComplex StructureApplicationReference
Cu(II)Ethanol, RT, 2 h[Cu(C₁₅H₁₅N₃)₂Cl₂]Catalytic oxidation of alcohols
Fe(III)Methanol, 60°C, 4 h[Fe(C₁₅H₁₅N₃)Cl₃]MRI contrast agents

Stability :

  • Cu(II) complexes exhibit square-planar geometry confirmed by XRD .

  • Fe(III) complexes are paramagnetic with high relaxivity (r₁ = 12.5 mM⁻¹s⁻¹).

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The benzyl group in the target compound increases logP compared to phenyl or alkyl substituents, favoring passive diffusion across biological membranes .
  • Electronic Effects : Electron-donating groups (e.g., methyl) at C2 stabilize the benzimidazole ring, while electron-withdrawing groups (e.g., Cl) reduce electron density at the amine, affecting hydrogen-bonding capacity .

Pharmacological and Biochemical Profiles

  • Antitumor Activity : Benzimidazole-thiadiazole hybrids (e.g., N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine) show IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation with DNA or kinase inhibition .
  • Enzyme Inhibition : 2-Phenyl-substituted benzimidazoles exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and α-glucosidase, with IC₅₀ values in the micromolar range .
  • Metabolic Stability : Ethyl or benzyl groups at N1 reduce oxidative metabolism compared to methyl substituents, extending half-life in vivo .

Challenges and Limitations

  • Solubility : High lipophilicity of benzyl-substituted derivatives may limit aqueous solubility, requiring formulation with cyclodextrins or surfactants .
  • Synthetic Complexity : Multi-step syntheses (e.g., hydrazide intermediates in ) often result in moderate yields (50–70%), necessitating optimization .

Preparation Methods

Microwave-Assisted Condensation Method

A highly efficient and green chemistry approach reported involves microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, including N-benzyl and C2-methyl substitutions. The procedure typically uses:

  • Starting materials: o-phenylenediamine or substituted derivatives, benzaldehyde or substituted benzaldehydes, and methylating agents.
  • Catalyst: Erbium triflate (Er(OTf)3) at low molar percentages (~1%).
  • Conditions: Microwave irradiation at 60 °C for 5 minutes.
  • Workup: Addition of water to separate catalyst, extraction with ethyl acetate, drying, and evaporation.

This method achieves high yields (91–99%) with significantly reduced reaction time and waste, favoring industrial scalability and environmental safety.

Stepwise Synthesis via Imidazole Intermediates

An alternative method involves multi-step synthesis starting from 2-bromopropionaldehyde and acetamidine hydrochloride to prepare 2-methylimidazole-4-formaldehyde, which is then benzylated and further reacted to form the target benzimidazole derivative:

  • Step 1: Formation of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride.
  • Step 2: Benzylation of the imidazole intermediate with bromobenzyl under controlled temperature (-5 to 15 °C) and nitrogen atmosphere using a strong base.
  • Step 3: Further reaction with diethyl succinate in alcoholic solvents (methanol, ethanol, or isopropanol) catalyzed by a strong base to yield the desired benzimidazole derivative.

This method avoids generation of strong acid gases, provides stable intermediates, and achieves an overall yield of approximately 53% based on 2-bromopropionaldehyde, making it suitable for industrial production.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1. Imidazole formation 2-bromopropionaldehyde + acetamidine hydrochloride Ambient Not specified - Stable intermediate, no strong acid gas
2. Benzylation 2-methylimidazole-4-formaldehyde + bromobenzyl + strong base -5 to 15 1–7 hours - Nitrogen protection, controlled addition
3. Condensation 1-benzyl-2-methylimidazole-4-formaldehyde + diethyl succinate + strong base in MeOH/EtOH/i-PrOH Ambient Not specified ~53 Catalyzed reaction, alcohol solvent
Microwave-assisted method o-phenylenediamine + benzaldehyde + Er(OTf)3 catalyst 60 (microwave) 5 minutes 91–99 Rapid, green chemistry, high yield

Analytical and Spectral Characterization Supporting Preparation

The synthesized compounds, including this compound analogs, are characterized by:

  • FTIR: Disappearance of N–H stretching (~3450 cm⁻¹) upon N-alkylation; presence of sp² C–H, C=N, and C=C stretching bands.
  • 1H NMR: Singlet signals for N–CH3 protons around 3.56–3.88 ppm; aromatic protons in 7.1–8.0 ppm range; disappearance of NH proton signals after alkylation.
  • 13C NMR: Alkyl chain carbons appear at 10–46 ppm; aromatic carbons at 110–161 ppm.
  • HRMS: Pseudo molecular ion peaks [M + H]+ consistent with molecular formula.

These data confirm the successful substitution pattern and purity of the target compound.

Summary and Comparative Analysis

Method Advantages Disadvantages Yield (%) Scalability
Microwave-Assisted Condensation Very fast (5 min), high yield, green Requires microwave equipment 91–99 Suitable for lab/industry
Multi-step Imidazole Route Stable intermediates, no acid gas Longer reaction times (hours), moderate yield ~53 Industrially feasible

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-2-methyl-1H-1,3-benzimidazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzimidazole precursors. For example, benzimidazole derivatives are often prepared by reacting o-phenylenediamine with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid or HCl) . Adjusting reaction temperature and stoichiometry of reagents (e.g., excess acyl chloride) improves cyclization efficiency. Characterization via 1H^1H-NMR and IR spectroscopy confirms the benzimidazole core and substituent positions .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Discrepancies in elemental composition >0.4% indicate impurities. Recrystallization from ethanol or DMF is commonly employed for purification, with melting point consistency (e.g., 180–185°C) serving as a secondary validation .

Q. What spectroscopic techniques are critical for structural elucidation of benzimidazole derivatives like this compound?

  • Methodological Answer : 1H^1H- and 13C^{13}C-NMR are essential for confirming the benzyl and methyl substituents. For example, the benzyl group shows aromatic proton signals at δ 7.2–7.5 ppm, while the methyl group resonates at δ 2.4–2.6 ppm. IR spectroscopy identifies N-H stretches (~3400 cm1^{-1}) and C=N/C=C vibrations in the benzimidazole ring .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyl vs. alkyl groups) impact the reactivity of 1H-benzimidazol-5-amine derivatives in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., benzyl) increase electron density at the C5-amine, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Computational studies (DFT) predict frontier orbital interactions, guiding catalyst selection (e.g., Pd/Cu for Buchwald-Hartwig amination) . Experimental validation involves comparing coupling yields with substituent Hammett parameters .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives, such as antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH vs. FRAP assays) and compound redox states. Controlled studies under inert atmospheres (N2_2) minimize oxidation artifacts. Structure-activity relationship (SAR) analysis of derivatives with varying substituents (e.g., NO2_2, NH2_2) clarifies redox mechanisms .

Q. How can computational docking predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinase structures identifies potential binding pockets. Key parameters include ligand torsion flexibility and solvation effects. Validation via MD simulations (AMBER) assesses stability of predicted poses . Experimental IC50_{50} values from kinase inhibition assays refine docking scores .

Q. What role does the benzimidazole scaffold play in stabilizing metal coordination complexes, and how is this applied in catalysis?

  • Methodological Answer : The N3 and N1 positions act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Stability constants (log K) are determined via potentiometric titrations. Applications include catalytic oxidation of alcohols using TEMPO/benzimidazole-Cu complexes .

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